

Bisphenol A vs. Bisphenol S: A Comparative Toxicity Analysis for Researchers

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An objective guide for scientists and drug development professionals on the relative toxicities of **Bisphenol A** (BPA) and its common replacement, Bisphenol S (BPS), supported by experimental data and detailed methodologies.

As concerns over the endocrine-disrupting properties of **Bisphenol A** (BPA) have led to its gradual phase-out in many consumer products, Bisphenol S (BPS) has emerged as a primary substitute.[1][2] Touted as a safer alternative, the rise in BPS usage has prompted significant scientific inquiry into its own toxicological profile.[3][4] This guide provides a comparative analysis of the toxicity of BPA and BPS, drawing upon in vitro and in vivo studies to inform researchers, scientists, and drug development professionals. The data presented herein reveals that BPS is not necessarily a benign substitute, exhibiting comparable, and in some cases distinct, toxicological effects to BPA.[1][5]

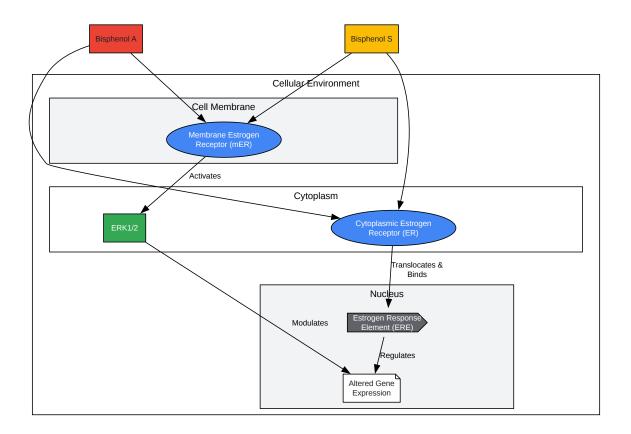
Endocrine Disruption: A Shared Mechanism of Action

Both BPA and BPS are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems.[6] A significant body of research demonstrates that BPS is as hormonally active as BPA, exhibiting estrogenic, antiestrogenic, androgenic, and antiandrogenic effects.[1][7] The potency of BPS in these activities is often in the same order of magnitude as BPA.[1][5] Both compounds can bind to estrogen receptors (ERs), initiating signaling cascades that can lead to downstream effects on cell proliferation, differentiation, and death.[8][9]



The estrogen-like activity of both bisphenols is mediated, in part, through the activation of the ERK1/2 signaling pathway.[8][10] Studies on placental cells have shown that both BPA and BPS can stimulate cell proliferation through ER and ERK1/2 mediated processes.[8][10] However, there are also distinctions in their actions. For instance, in the same placental cell line, BPA was found to affect both proliferation and migration, whereas BPS only influenced proliferation.[8][10] Furthermore, BPS, but not BPA, was shown to induce the secretion of proinflammatory interleukins 6 and 8 via ERK1/2 phosphorylation.[8][10]

Below is a diagram illustrating the general signaling pathway through which both BPA and BPS can exert their endocrine-disrupting effects.



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General signaling pathway for BPA and BPS endocrine disruption.

Comparative Cytotoxicity







The cytotoxic effects of BPA and BPS have been evaluated across various cell lines, with results indicating that their toxicity is often dose-dependent and cell-type specific. In some studies, BPA has been shown to be more cytotoxic than BPS. For instance, in human lung carcinoma H1299 cells, BPA significantly decreased cell viability in a dose- and time-dependent manner, whereas BPF and BPS had weaker effects.[11] Similarly, in A549 lung cancer cells, BPA was found to be significantly more cytotoxic than BPS at the same dose and exposure time.[12] In dermal fibroblasts, while both compounds induced dose-dependent cytotoxicity, BPA led to a more significant decrease in cellular viability compared to BPS.[13]

Conversely, other studies have reported comparable or even greater toxicity of BPS. For example, in human adrenocortical carcinoma (H295R) cells, BPS was found to be less toxic than BPA at a concentration of 200 µM after 24 hours of exposure.[14][15] However, in mice Leydig cells, higher concentrations of both BPA and BPS significantly decreased cell viability. [16] It is also important to note that some studies have observed a biphasic or "hormetic" effect, where low concentrations of bisphenols can stimulate cell proliferation, while higher concentrations are cytotoxic.[14][15]

Table 1: Comparative Cytotoxicity of BPA and BPS in various cell lines



Cell Line	Assay	Concentrati on	Exposure Time	Observatio n	Reference(s
HTR- 8/SVneo (Placental)	Proliferation Assay	10 ⁻¹¹ M - 10 ⁻⁷ M	3 days	Both BPA and BPS significantly increased cell proliferation.	[8]
H1299 (Lung Carcinoma)	MTS Assay	20-100 μΜ	24 & 48 hours	BPA significantly decreased cell viability; BPS had a weaker effect.	[11]
A549 (Lung Cancer)	Cell Viability Assay	Various	24 & 72 hours	BPA was significantly more cytotoxic than BPS.	[12]
Dermal Fibroblasts	WST-1 & LDH Assays	Dose- dependent	Not specified	BPA caused a more significant decrease in cell viability than BPS.	[13]
H295R (Adrenocortic al)	CCK-8 Assay	200 μΜ	24 hours	BPS was less toxic (62.6% viability) than BPA (60.2% viability).	[14][15]
TM3 (Mice Leydig)	Viability Assay	10, 25, 50 μg/ml	48 hours	Both BPA and BPS significantly	[16]



				decreased cell viability.	
JEG-Tox (Placental)	Neutral Red Assay	Up to 100 μM	72 hours	BPA at 100 µM reduced viability to 18%; BPS showed no loss of viability.	[17]

Genotoxicity and DNA Damage

The genotoxic potential of BPA and its analogues is a significant area of concern. Studies have shown that both BPA and BPS can induce DNA damage. In a study using a hepatic 3D cell model, BPS significantly increased DNA strand break formation at concentrations of 10 and 40 μ M after a 24-hour exposure.[18] After 96 hours, both BPA and BPS caused elevated DNA damage at concentrations as low as 1 μ M.[18]

A micronucleus assay on human peripheral blood mononuclear cells revealed that BPA and BPS have significant genotoxic effects.[19] BPA induced a significant increase in micronuclei frequency at concentrations from 0.025 μ g/ml, while BPS showed genotoxic properties starting from 0.05 μ g/ml.[19] These findings indicate that both compounds can cause chromosomal damage in a concentration-dependent manner.[19]

Table 2: Comparative Genotoxicity of BPA and BPS



Cell/System	Assay	Concentrati on	Exposure Time	Observatio n	Reference(s
Hepatic 3D Cell Model	Comet Assay	10 & 40 μΜ	24 hours	BPS significantly increased DNA strand breaks.	[18]
Hepatic 3D Cell Model	Comet Assay	≥ 1 µM	96 hours	Both BPA and BPS significantly increased DNA damage.	[18]
Human Peripheral Blood Mononuclear Cells	Micronucleus Assay	0.025 - 0.1 μg/ml	Not specified	BPA was genotoxic from 0.025 µg/ml; BPS from 0.05 µg/ml.	[19]

Developmental and Reproductive Toxicity

The impact of BPA and BPS on development and reproduction is a critical aspect of their toxicity profiles. Both compounds have been shown to have detrimental effects. In vivo studies on rats exposed to BPA and BPS for 28 days showed comparable negative effects on body weight, organ histology, and relative organ weight, suggesting similar health hazards.[5]

In the nematode C. elegans, embryonic exposure to low doses of both BPA and BPS resulted in long-term adverse effects on the neuronal function of surviving adults.[20] Furthermore, both bisphenols caused a significant increase in embryonic lethality and a decrease in fertility.[21] Interestingly, while both compounds induced germline apoptosis, their impact on the meiotic recombination process was distinct, with only BPA altering the completion of meiotic recombination.[21] Studies in zebrafish embryos have also shown that exposure to environmentally relevant low levels of both BPA and BPS can accelerate hatching time and alter the expression of reproduction-related genes.[22]



Table 3: Comparative Developmental and Reproductive Toxicity of BPA and BPS

Model Organism	Exposure	Endpoint	Observation	Reference(s)
Rats (in vivo)	28-day oral exposure	Body weight, organ histology	Both BPA and BPS produced comparable detrimental effects.	[5]
C. elegans	Embryonic exposure	Adult neuronal function	Both BPA and BPS caused long-term impairment.	[20]
C. elegans	Various doses	Embryonic lethality, fertility	Both BPA and BPS increased embryonic lethality and decreased fertility.	[21]
Zebrafish	Embryonic exposure	Hatching time, gene expression	Both BPA and BPS advanced hatching and altered reproduction- related gene expression.	[22]

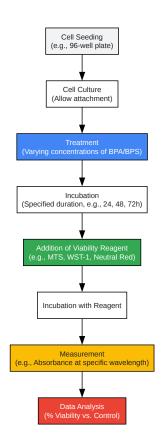
Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxic effects of BPA and BPS is outlined below.





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A typical workflow for in vitro cytotoxicity assessment.

1. Cell Culture and Treatment:

- Cells (e.g., H1299, A549, HTR-8/SVneo) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- The following day, the culture medium is replaced with fresh medium containing various concentrations of BPA or BPS (typically ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) is also included.[8][11]
- The cells are then incubated for a predetermined period (e.g., 24, 48, or 72 hours).[11][12]
- 2. Viability Assessment (Example: MTS Assay):



- Following the treatment period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[11]
- The plate is incubated for a further 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.
- The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
- Cell viability is expressed as a percentage of the vehicle-treated control cells.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

- 1. Cell Preparation and Treatment:
- Cells are exposed to different concentrations of BPA or BPS for a specified duration.
- After exposure, cells are harvested, washed, and resuspended in a low-melting-point agarose.
- 2. Slide Preparation and Lysis:
- The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
- The slides are immersed in a cold lysing solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
- 3. DNA Unwinding and Electrophoresis:
- The slides are placed in an electrophoresis chamber filled with an alkaline buffer to allow the DNA to unwind.
- An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
- 4. Staining and Visualization:



- The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green), and examined under a fluorescence microscope.
- The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

H295R Steroidogenesis Assay

- 1. Cell Culture and Treatment:
- Human H295R adrenocortical carcinoma cells are cultured under standard conditions.
- Cells are exposed to various concentrations of BPA and BPS for a defined period (e.g., 24 or 48 hours).
- 2. Hormone Extraction and Analysis:
- After incubation, the culture medium is collected.
- The concentrations of steroid hormones (e.g., testosterone, estradiol) in the medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[14]
- 3. Data Analysis:
- Hormone production in the treated groups is compared to that of the vehicle control group to determine the effects of BPA and BPS on steroidogenesis.

Conclusion

The available scientific evidence strongly indicates that Bisphenol S is not an inert replacement for **Bisphenol A**. BPS demonstrates a capacity for endocrine disruption, cytotoxicity, genotoxicity, and developmental toxicity that is comparable to, and in some aspects distinct from, BPA.[1][5][18][20] Both compounds can act through similar signaling pathways, such as the estrogen receptor and ERK1/2 pathways, to exert their effects.[8] The notion that "BPA-free" products are inherently safer is a simplification that overlooks the potential bioactivity of replacement chemicals like BPS.[3] For researchers, scientists, and professionals in drug development, a critical evaluation of the toxicological profiles of all **bisphenol a**nalogues is



essential. This comparative guide underscores the need for continued research into the long-term health effects of BPS and other BPA substitutes to ensure that regrettable substitution, where a hazardous chemical is replaced by another with similar or worse properties, is avoided.[3]

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